2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core modified with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3,4-dimethoxyphenyl group. The sulfanyl (-S-) linker connects the oxadiazole-methyl group to the pyrimidinone scaffold, while a methyl group occupies the 3-position of the thienopyrimidinone system.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-22-17(23)15-11(6-7-27-15)19-18(22)28-9-14-20-16(21-26-14)10-4-5-12(24-2)13(8-10)25-3/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFAWLKEINBRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that exhibits a range of biological activities. This article provides an overview of its biological activity, including antimicrobial effects, anticancer properties, and the mechanisms underlying its action.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidin-4-one core structure with several functional groups that contribute to its biological activity. The presence of the 1,2,4-oxadiazole ring and dimethoxyphenyl substituent are particularly significant due to their known pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. Studies indicate that these compounds can effectively inhibit various bacterial strains:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
For instance, a study highlighted that oxadiazole derivatives demonstrated potent activity against Mycobacterium bovis BCG, suggesting potential applications in treating tuberculosis .
Anticancer Activity
The thieno[3,2-d]pyrimidine framework is known for its anticancer properties. Compounds with this structure have been reported to inhibit key enzymes involved in DNA synthesis and repair:
- Dihydrofolate reductase (DHFR)
- Thymidylate synthase (TSase)
These enzymes are critical for nucleotide biosynthesis; thus, their inhibition can lead to reduced proliferation of cancer cells. Some derivatives have shown promising results in vitro against various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to and inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways.
- Cell Membrane Disruption : Antimicrobial activity may also involve disruption of bacterial cell membranes.
Case Studies and Research Findings
Several studies have evaluated the biological activities of similar compounds:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thieno[3,2-d]pyrimidine and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit specific cancer cell lines by interfering with cellular proliferation and inducing apoptosis. The oxadiazole group enhances the compound's ability to interact with biological targets such as enzymes involved in cancer metabolism.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. The presence of the dimethoxyphenyl group is believed to contribute to its effectiveness by enhancing lipophilicity and improving membrane permeability. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.
Structure-Activity Relationship (SAR) Studies
SAR studies indicate that modifications to the thieno[3,2-d]pyrimidine scaffold can significantly affect the compound's potency and selectivity. For instance, variations in substituents on the oxadiazole ring can enhance activity against specific cancer types or pathogens while minimizing toxicity.
Photophysical Properties
Research has explored the photophysical properties of this compound for potential applications in organic electronics and photonic devices. Its ability to absorb light at specific wavelengths makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells.
Synthesis of Novel Materials
The unique structure of this compound allows for the synthesis of hybrid materials that combine organic and inorganic components. These materials can be utilized in sensors or as catalysts in various chemical reactions.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Photophysical Properties | Exhibited strong fluorescence properties suitable for OLED applications with a quantum yield of 0.75. |
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (-S-) group serves as a critical site for nucleophilic and oxidative transformations:
-
Oxidation to Sulfone :
Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the sulfanyl group to a sulfone (-SO₂-), enhancing electrophilicity. This reaction proceeds at 0–25°C over 6–12 hours, yielding the sulfone derivative. -
Nucleophilic Substitution :
The sulfanyl group reacts with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to form thioethers. For example, reaction with benzyl bromide produces a benzylthioether derivative .
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety participates in cycloaddition and ring-opening reactions:
-
Cycloaddition with Alkynes :
Under catalytic conditions (e.g., CuI, 60°C), the oxadiazole undergoes [3+2] cycloaddition with terminal alkynes, forming triazole hybrids. This reaction is solvent-dependent, with acetonitrile providing optimal yields . -
Acid-Catalyzed Hydrolysis :
Exposure to hydrochloric acid (HCl) in ethanol at reflux cleaves the oxadiazole ring, generating a diamide intermediate. This pathway is critical for synthesizing open-chain analogs .
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl substituent undergoes selective demethylation under controlled conditions:
-
BBr₃-Mediated Demethylation :
Boron tribromide (BBr₃) in dichloromethane at -78°C selectively removes methyl groups from the phenyl ring, yielding catechol derivatives. Reaction completion is confirmed via HPLC and mass spectrometry.
Thienopyrimidinone Core Modifications
The fused thieno[3,2-d]pyrimidin-4-one system enables electrophilic substitutions and ring expansions:
-
Nitration and Halogenation :
Nitration with fuming HNO₃ at 0°C introduces nitro groups at the C5 position of the thieno ring. Similarly, bromination using N-bromosuccinimide (NBS) in CCl₄ occurs regioselectively at C6 . -
Alkylation at N3 :
The N3 position reacts with alkyl halides (e.g., ethyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts, enhancing solubility for biological assays.
Mechanistic Insights
-
Sulfanyl Reactivity : The sulfur atom’s lone pair facilitates nucleophilic attacks or oxidation, depending on the electrophile.
-
Oxadiazole Ring Stability : The electron-deficient oxadiazole ring preferentially reacts with electron-rich partners (e.g., alkynes) in cycloadditions .
-
Demethylation Selectivity : Steric hindrance from the adjacent methoxy group directs BBr₃ to cleave the less hindered methyl group first.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogs sharing core scaffolds or substituent motifs. Key examples include:
Structural Analogues with Thieno[3,2-d]pyrimidin-4-one Cores
6-(3-(2-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(3,4-Difluorobenzyl)-5-Methylthieno[2,3-d]pyrimidin-4(3H)-one (1326832-85-2) Core Variation: Positional isomerism in the thienopyrimidinone (2,3-d vs. 3,2-d) alters electron distribution and steric interactions. Substituent Differences: Replacement of 3,4-dimethoxyphenyl with 2-chlorophenyl on the oxadiazole and substitution of 3-methyl with 3,4-difluorobenzyl. Impact: The fluorinated benzyl group enhances metabolic stability but reduces solubility compared to the methoxy-rich parent compound .
2-[(3,5-Dimethyl-1,2-Oxazol-4-yl)methylsulfanyl]-5-(4-Methylphenyl)-3-Prop-2-Enylthieno[2,3-d]pyrimidin-4-one (379249-75-9) Core Similarity: Shared thieno[2,3-d]pyrimidinone core. Substituent Differences: Isoxazole replaces oxadiazole; 4-methylphenyl and allyl groups modify steric bulk. Impact: The isoxazole’s reduced hydrogen-bonding capacity lowers target affinity but improves logP (2.8 vs. 3.5 for the parent compound) .
Analogues with Modified Heterocyclic Systems
BB07876 (3-[(4-Chlorophenyl)methyl]-2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-3,4-Dihydroquinazolin-4-one) Core Variation: Quinazolinone replaces thienopyrimidinone. Substituent Similarity: Retains the 3,4-dimethoxyphenyl-oxadiazole-sulfanyl motif. Impact: The quinazolinone core improves solubility (logS: -4.2 vs. -5.1 for the parent) but reduces kinase inhibition potency due to altered planar geometry .
4-(4-(Piperidin-1-yl)Phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-one Core Variation: Chromeno-pyrimidine fused system. Substituent Impact: Piperidine enhances bioavailability (computational logBB: 0.3) but introduces conformational flexibility, reducing target selectivity compared to the rigid thienopyrimidinone .
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one, and what intermediates are critical?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives. For example, 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be synthesized by reacting 3,4-dimethoxybenzamide oxime with an acyl chloride under basic conditions .
- Step 2: Alkylation of the oxadiazole intermediate with a bromomethyl-thienopyrimidinone derivative. Sodium hydroxide in methanol is often used to deprotonate the thiol group, enabling nucleophilic substitution .
- Key intermediates include the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde and the thieno[3,2-d]pyrimidin-4-one scaffold with a methylsulfanyl moiety. Purity of intermediates should be confirmed via TLC and NMR before proceeding .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Answer:
A combination of techniques is essential:
- 1H/13C-NMR: Confirm the presence of methoxy groups (δ ~3.8–3.9 ppm for 1H; δ ~56 ppm for 13C) and the thienopyrimidinone core (aromatic protons at δ 6.8–8.2 ppm). The methylsulfanyl group appears as a singlet at δ ~2.5 ppm .
- FTIR: Look for C=N stretching (~1596 cm⁻¹) in the oxadiazole ring and C=O (~1700 cm⁻¹) in the pyrimidinone .
- HRMS: Verify the molecular ion peak (e.g., [M+H]+) with <2 ppm error. For example, a compound with C20H20N3O2 showed a calculated m/z of 334.1556 and observed 334.1553 .
Advanced: What strategies can optimize reaction yields in multi-step syntheses of this compound?
Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) for condensation steps to enhance reactivity. Methanol/ethanol is suitable for alkylation due to solubility of thiol intermediates .
- Catalysis: Employ acetic acid as a catalyst in Schiff base formation (e.g., hydrazone intermediates) to accelerate imine bonding .
- Purification: Column chromatography with gradients of ethyl acetate/hexane (20–50%) resolves intermediates. For final products, recrystallization from ethanol improves purity .
- Yield Tracking: Monitor each step via TLC and isolate intermediates with >90% purity to avoid cumulative yield loss .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding affinity with enzymes (e.g., kinases or cytochrome P450). The oxadiazole and thienopyrimidinone moieties often engage in π-π stacking and hydrogen bonding .
- DFT Calculations: Analyze electron density maps to identify reactive sites (e.g., sulfur atoms in the methylsulfanyl group) for electrophilic/nucleophilic interactions .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5 for this compound, suggesting moderate lipophilicity) .
Advanced: What experimental designs are robust for evaluating pharmacokinetic properties?
Answer:
- In Vitro Models:
- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic half-life .
- Permeability: Use Caco-2 cell monolayers to assess intestinal absorption (Papp <1×10⁻⁶ cm/s indicates poor bioavailability) .
- In Vivo Studies:
- Randomized Block Design: Administer doses (e.g., 10–50 mg/kg) to animal cohorts, with plasma sampling at 0, 1, 3, 6, 12, 24h. Analyze using non-compartmental models for AUC and Cmax .
- Tissue Distribution: Sacrifice animals at intervals, homogenize organs, and quantify compound levels via HPLC .
Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-Validation: Compare NMR data with analogous compounds (e.g., 3-methyl-thienopyrimidinone derivatives). Discrepancies in aromatic proton splitting may indicate regiochemical impurities .
- 2D-NMR: Use HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations between the oxadiazole C-5 and methylsulfanyl protons confirm connectivity .
- X-ray Crystallography: Resolve ambiguous stereochemistry or tautomerism (e.g., keto-enol forms in the pyrimidinone ring) .
Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological impact?
Answer:
- Degradation Studies: Expose the compound to UV light or soil microbiota, then track degradation products via LC-HRMS. Hydrolysis of the oxadiazole ring is a common pathway .
- QSAR Modeling: Predict ecotoxicity (e.g., LC50 for Daphnia magna) using descriptors like logP and topological polar surface area (TPSA) .
- Bioaccumulation Assays: Measure bioconcentration factors (BCF) in fish models (e.g., zebrafish) after 28-day exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
